Coronatine structurally resembles jasmonic acid (JA), a plant hormone involved in defense against herbivores. Plants infected with coronatine-producing bacteria perceive it as JA, triggering defense responses that ultimately benefit the bacteria. This includes:
Coronatine induces the closure of stomata, tiny pores on the plant surface that regulate gas exchange. This restricts the entry of the bacteria but also hinders the plant's ability to take in CO2 for photosynthesis .
Coronatine promotes the expression of genes involved in iron acquisition, facilitating the bacteria's access to essential nutrients .
While mimicking JA signaling, coronatine simultaneously suppresses other plant defense mechanisms, creating a window for the bacteria to establish infection. This includes:
SA is another plant hormone critical for defense against pathogens. Coronatine downregulates SA signaling, weakening the plant's overall defense response .
Plants often produce ROS as a defense against pathogens. Coronatine suppresses the production of ROS, further compromising the plant's ability to fight infection .
Understanding the complex interplay between coronatine and plant defense mechanisms has various research applications:
Scientists are exploring the potential of manipulating coronatine signaling pathways to develop new strategies for controlling plant diseases caused by coronatine-producing bacteria .
Coronatine serves as a valuable tool for researchers studying the intricate mechanisms of plant-pathogen interactions, providing insights into plant defense strategies and bacterial virulence factors.
Coronatine is a phytotoxin produced by various pathovars of Pseudomonas syringae, a bacterium known for its role in plant diseases. Structurally, coronatine is composed of two main components: coronafacic acid and coronamic acid, which are linked by an amide bond. This compound mimics the plant hormone jasmonic acid, specifically its active form, jasmonic acid isoleucine, allowing it to interfere with plant defense mechanisms and promote bacterial virulence . Coronatine has been shown to induce symptoms such as chlorosis (yellowing of leaves) and cell expansion in affected plants, which can lead to significant agricultural losses .
Coronatine disrupts plant defense in a multifaceted way:
Additionally, coronatine's structure allows it to mimic jasmonic acid conjugates, enhancing its potency—coronatine is approximately 1000 times more effective than jasmonic acid isoleucine in stabilizing interactions between JAZ proteins and COI1 .
Coronatine exhibits significant biological activity by acting as a virulence factor for Pseudomonas syringae. It promotes stomatal opening in plants, facilitating bacterial entry and subsequent colonization. This effect is mediated through a signaling cascade that inhibits the accumulation of salicylic acid, a key plant immune signal . By activating specific transcription factors (NAC family), coronatine enhances bacterial growth in both local and systemic tissues while suppressing plant defense responses .
Coronatine's unique properties make it valuable in several fields:
Research has focused on how coronatine interacts with various components of the jasmonate signaling pathway. Notably, it activates NAC transcription factors that suppress salicylic acid accumulation, thereby enhancing bacterial virulence . Studies have also demonstrated that coronatine can inhibit salicylic acid-independent defense mechanisms in plants, showcasing its multifaceted role as a virulence factor .
Several compounds share structural or functional similarities with coronatine. Here are some notable examples:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Jasmonic Acid | Plant hormone involved in growth and defense | Naturally occurring; essential for plant signaling |
Salicylic Acid | Plant hormone critical for defense responses | Opposes jasmonate signaling; involved in SAR |
Coronafacic Acid | Component of coronatine; involved in phytotoxicity | Directly linked to coronatine's activity |
Coronamic Acid | Amino acid component of coronatine | Essential for forming the active structure of coronatine |
Coronatine stands out due to its dual role as both a plant hormone mimic and a bacterial virulence factor, making it unique among these compounds .
Coronatine (C₁₈H₂₅NO₄; molecular weight 319.4 g/mol) consists of two distinct moieties:
The stereochemical configuration of coronatine is critical for its bioactivity. CMA adopts a (1S,2S)-cyclopropane structure, while CFA features a (3aS,6R,7aS)-hexahydroindene system (Fig. 1). The IUPAC name, (1S,2S)-1-[(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-amido]-2-ethylcyclopropane-1-carboxylic acid, reflects its chiral centers and bicyclic architecture. The stereochemistry of CMA’s cyclopropane ring is essential for binding to the jasmonate receptor COI1, enabling coronatine’s hyperactivation of JA signaling.
Table 1: Key Stereochemical Features of Coronatine
Feature | Configuration | Role in Bioactivity |
---|---|---|
CMA cyclopropane | (1S,2S) | COI1 receptor binding |
CFA bicyclic system | (3aS,6R,7aS) | Structural stability |
Amide bond linkage | cis orientation | Resistance to hydrolysis |
CFA synthesis follows a type II polyketide synthase (PKS) mechanism, involving six core genes (cfa1–cfa6) clustered in a 22-kb operon. Key steps include:
Table 2: Enzymes in CFA Biosynthesis
Gene | Protein Function | Role in Pathway |
---|---|---|
cfa1 | Acyl carrier protein (ACP) | Binds growing polyketide chain |
cfa2 | Fatty acid dehydratase | Removes H₂O during elongation |
cfa3 | β-Ketoacyl synthase | Catalyzes C–C bond formation |
cfa4 | Putative cyclase | Cyclizes linear intermediate |
CFA intermediates are stabilized as thioesters on the ACP domain until release by thioesterase activity.
CMA is biosynthesized from L-allo-isoleucine via a nonribosomal peptide synthetase (NRPS)-like pathway encoded by the cma operon (cmaA, cmaB, cmaT):
Key Insight: L-allo-isoleucine is preferentially activated by CmaA (Km = 0.8 μM) over L-isoleucine (Km = 12 μM), ensuring stereochemical fidelity.
The final step involves coronafacate ligase (Cfl), encoded by cfl, which couples CFA and CMA via ATP-dependent amide bond formation. Cfl exhibits broad substrate specificity, enabling minor production of coronatine analogs (e.g., coronafacoyl-valine) in some strains.
Mechanism:
Cfl’s activity is thermoregulated, with optimal activity at 18°C, aligning with temperature-dependent virulence in P. syringae.
The coronatine gene cluster spans 32–35 kb and is organized into three regions:
Regulatory System:
Thermoregulation: At 28°C, CorS autokinase activity decreases, reducing CorR~P levels and suppressing transcription of biosynthetic genes. This aligns with coronatine production being maximal at 18°C, a condition mimicking plant apoplast environments.
Table 3: Genetic Organization of Coronatine Biosynthetic Cluster
Region | Key Genes | Function |
---|---|---|
CMA synthesis | cmaA, cmaB, cmaT | CMA assembly and modification |
CFA synthesis | cfa1–cfa6, cfl | Polyketide synthesis and ligation |
Regulation | corS, corR, corP | Temperature-dependent control |